Alkyne Phosphoramidite, 5'-terminal Alkyne Phosphoramidite, 5'-terminal Phosphoramidite for the synthesis of oligonucleotides with 5'-terminal alkyne for Click Chemistry. Easier to handle and dispense, and more stable compared to 5’-hexynyl phosphoramidite, 5'-butynyl-CEP, and other 5'-terminal alkyne phosphoramidites. Use acetonitrile as diluent. A 5 minute coupling time is recommended using standard nucleobase conditions. 5'-deprotection not needed due to lack of 5'-terminal DMT group. Oligonucleotides can be deblocked under standard conditions and purified by PAGE or HPLC ion-exhange chromatography.
Phosphoramidite for the synthesis of oligonucleotides with 5'-terminal alkyne for Click Chemistry. This alkyne amidite has several advantages over 5’-hexynyl phosphoramidite, 5'-butynyl-CEP, and other 5'-terminal alkyne phosphoramidites. First, it is solid compound which is easier to handle and dispense. And due to its structure, it is also more stable in solution, and has longer shelf life
Brand Name: Vulcanchem
CAS No.: 1417539-32-2
VCID: VC0517997
InChI: InChI=1S/C21H36N3O3P/c1-6-7-8-10-21(25)23-19-11-13-20(14-12-19)27-28(26-16-9-15-22)24(17(2)3)18(4)5/h1,17-20H,7-14,16H2,2-5H3,(H,23,25)
SMILES: CC(C)N(C(C)C)P(OCCC#N)OC1CCC(CC1)NC(=O)CCCC#C
Molecular Formula: C21H36N3O3P
Molecular Weight: 409.51

Alkyne Phosphoramidite, 5'-terminal

CAS No.: 1417539-32-2

Cat. No.: VC0517997

Molecular Formula: C21H36N3O3P

Molecular Weight: 409.51

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Alkyne Phosphoramidite, 5'-terminal - 1417539-32-2

Specification

CAS No. 1417539-32-2
Molecular Formula C21H36N3O3P
Molecular Weight 409.51
IUPAC Name N-[4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxycyclohexyl]hex-5-ynamide
Standard InChI InChI=1S/C21H36N3O3P/c1-6-7-8-10-21(25)23-19-11-13-20(14-12-19)27-28(26-16-9-15-22)24(17(2)3)18(4)5/h1,17-20H,7-14,16H2,2-5H3,(H,23,25)
Standard InChI Key FWCBAXQTOIUYTE-KLBFEONNSA-N
SMILES CC(C)N(C(C)C)P(OCCC#N)OC1CCC(CC1)NC(=O)CCCC#C
Appearance Solid powder

Introduction

Chemical Structure and Properties

Alkyne Phosphoramidite, 5'-terminal, also known by its chemical name trans-4-(5-Hexynoylamino)cyclohexyloxy-N,N-diisopropylamino-2-cyanoethyloxyphosphine, is a colorless solid compound used primarily in oligonucleotide synthesis . This compound serves as a critical reagent for introducing alkyne functionality at the 5' terminus of oligonucleotides, which enables subsequent click chemistry reactions.

Physical and Chemical Properties

The compound demonstrates excellent stability characteristics compared to similar reagents, making it particularly valuable for laboratory applications. Its key properties are summarized in the following table:

PropertyDescription
CAS Number1417539-32-2
Molecular FormulaC₂₁H₃₆N₃O₃P
Molecular Weight409.50 g/mol
Physical StateColorless solid
SolubilitySoluble in acetonitrile and dichloromethane
Purity≥95% (by ¹H and ³¹P NMR, and HPLC-MS)
Storage Requirements-20°C, desiccated
Transportation StabilityStable at room temperature for up to 3 weeks
Shelf LifeExtended compared to similar compounds

The molecular structure features a trans-4-cyclohexyloxy group with a hexynoylamino substituent that provides the terminal alkyne functionality essential for click chemistry applications . The phosphoramidite moiety enables standard solid-phase oligonucleotide synthesis integration.

Advantages Over Similar Compounds

Alkyne Phosphoramidite, 5'-terminal possesses several significant advantages over other similar compounds such as 5'-hexynyl phosphoramidite and 5'-butynyl-CEP, making it the preferred choice for many research applications.

Solution Stability

The compound demonstrates enhanced stability in solution compared to other terminal alkyne phosphoramidites. This stability is attributed to its specific structural features, which protect the reactive phosphoramidite group from rapid degradation . The improved solution stability translates to more consistent performance during oligonucleotide synthesis protocols and reduced waste due to degradation.

Extended Shelf Life

The unique structural characteristics of this compound contribute to its extended shelf life, which represents a significant economic advantage for research laboratories. When stored properly at -20°C with desiccation, the reagent maintains its integrity and reactivity substantially longer than comparable alternatives .

Applications in Oligonucleotide Synthesis

Alkyne Phosphoramidite, 5'-terminal serves as a specialized reagent for incorporating terminal alkyne groups at the 5' position of oligonucleotides through standard solid-phase synthesis techniques.

Compatibility with Standard DNA Synthesizers

This phosphoramidite demonstrates excellent compatibility with automated DNA synthesizers, integrating seamlessly into established workflows. The coupling efficiency during solid-phase synthesis is typically excellent, comparable to standard nucleoside phosphoramidites . This compatibility enables researchers to efficiently incorporate terminal alkyne functionalities without requiring specialized equipment or significant protocol modifications.

Click Chemistry Applications

The primary application of Alkyne Phosphoramidite, 5'-terminal is in click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which has revolutionized bioconjugation techniques in recent years.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, often referred to as the "click reaction," involves the formation of a stable 1,2,3-triazole linkage between an alkyne and an azide in the presence of a copper catalyst . Oligonucleotides modified with Alkyne Phosphoramidite, 5'-terminal provide the alkyne component for this reaction, enabling efficient conjugation with azide-modified molecules.

The reaction proceeds under mild conditions and demonstrates exceptional selectivity, making it ideal for bioconjugation applications involving sensitive biomolecules . The mechanism involves the copper-catalyzed formation of a copper-acetylide intermediate, followed by cycloaddition with the azide to form the triazole product.

Bioconjugation Applications

Alkyne-modified oligonucleotides prepared using this phosphoramidite have been employed in a wide range of bioconjugation applications:

  • Conjugation with fluorescent dyes for imaging and detection applications

  • Attachment of affinity tags for purification and enrichment procedures

  • Conjugation with biomolecules such as peptides and proteins for targeted delivery

  • Creation of complex oligonucleotide constructs including circular objects and glyco-clusters

  • Development of bioorthogonal labeling strategies for cellular studies

Synthesis of Azide and Alkyne Functionalized Nucleosides

The development of stable azide and alkyne functionalized nucleosides for oligonucleotide synthesis has significantly expanded the application of click chemistry in nucleic acid research.

Azide-Modified Nucleosides

Research by scientists has identified optimized reaction conditions for synthesizing azide derivatives of thymidine and cytidine phosphoramidites . These developments are particularly noteworthy because azides have traditionally been incompatible with the phosphoramidite chemistry used in automated oligonucleotide synthesis due to stability issues.

Investigation of the stability of novel azide-containing phosphoramidites using ³¹P NMR at room temperature showed less than 10% degradation after 6 hours, demonstrating sufficient stability for practical applications . An azide-modified thymidine was successfully utilized as an internal modifier in standard phosphoramidite synthesis of a DNA sequence, confirming its practical utility .

Multiple Labeling Strategies

Advanced strategies have been developed to enable multiple click chemistry reactions on the same oligonucleotide, allowing for the attachment of different functional groups at specific positions.

Sequential Click Reactions

One sophisticated approach involves the incorporation of two different alkyne nucleosides into an oligonucleotide—one with an unprotected alkyne and another with a triisopropylsilyl (TIPS)-protected alkyne . This strategy enables sequential click reactions:

  • The first click reaction occurs selectively at the unprotected alkyne, yielding a singly modified oligonucleotide with the TIPS protecting group intact

  • The TIPS protecting group is then removed using tetrabutylammonium fluoride (TBAF) without damaging the DNA

  • A second click reaction can then be performed at the newly deprotected alkyne site

This sequential approach has been reported to yield doubly modified oligonucleotides in excellent yields, typically 60-90% over the three steps .

Solid-Support Multiple Conjugation

Research has also described simplified methodologies allowing for multiple labeling of oligonucleotides on a solid support, compatible with both phosphodiester and phosphorothioate backbones . These approaches significantly expand the versatility of click chemistry in creating complex oligonucleotide conjugates with multiple functional groups.

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